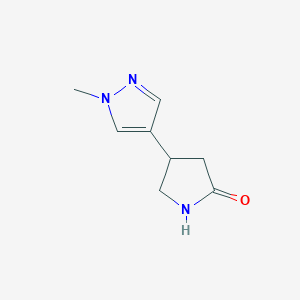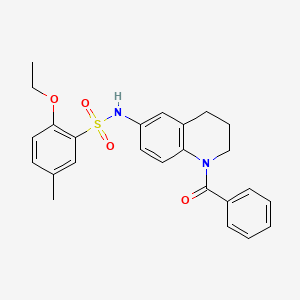![molecular formula C13H14BrNO3 B2937499 benzyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate CAS No. 1566334-59-5](/img/structure/B2937499.png)
benzyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate is a chemical compound with the CAS Number: 1566334-59-5 . It has a molecular weight of 312.16 . The IUPAC name for this compound is benzyl (1- (2-bromoacetyl)cyclopropyl)carbamate .
Molecular Structure Analysis
The InChI Code for benzyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate is 1S/C13H14BrNO3/c14-8-11(16)13(6-7-13)15-12(17)18-9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,15,17) . This code provides a specific string of characters that represent the molecular structure of the compound.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Novel Compounds : The compound has been used in the synthesis of new chemical entities, such as carbapenem precursors, which are vital in developing antibiotics (Laurent, Cérésiat, & Marchand‐Brynaert, 2006).
Development of Cholinesterase Inhibitors : Research shows its application in creating proline-based carbamates as cholinesterase inhibitors, useful in treating diseases like Alzheimer's (Pizova et al., 2017).
Applications in Biochemistry and Medicine
Neuroscience Research : It's been utilized in synthesizing selective neuronal nicotinic receptor agonists, highlighting its potential in neurological research and therapy (Ji et al., 2005).
Cancer Research : Compounds derived from this chemical have shown effects in inhibiting the growth of cancer cells, such as HeLa cells, suggesting its potential in oncology research (De las Heras, Alonso, & Alonso, 1979).
Material Science and Environmental Applications
Agricultural Applications : Its derivatives, like carbendazim, are used in agriculture for controlling fungal diseases, with studies focusing on developing sustained release formulations for these compounds (Campos et al., 2015).
Green Chemistry Innovations : Research has been conducted on mechanochemical synthesis of carbamates using eco-friendly methods, which is significant in sustainable chemistry practices (Lanzillotto et al., 2015).
properties
IUPAC Name |
benzyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3/c14-8-11(16)13(6-7-13)15-12(17)18-9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXXUQWEZBZLMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)CBr)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate | |
CAS RN |
1566334-59-5 |
Source


|
| Record name | benzyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3,4-Dichlorophenyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2937418.png)
![2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2937424.png)


![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2937427.png)
![8,8-Difluoro-6-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2937428.png)

![1,3-dimethyl-8-{[(naphthalen-1-yl)methyl]sulfanyl}-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2937431.png)


![N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2937436.png)
![5-((3,4-Difluorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2937437.png)
